(D-Arg8)-Inotocin

GPCR Pharmacology Vasopressin Receptor Selectivity Profiling

Off-target activity at related oxytocin/vasopressin receptors often confounds V1aR studies. (D-Arg8)-Inotocin eliminates this variable with >3000-fold selectivity for V1aR over OTR, V1bR, and V2R (Ki=1.3 nM, competitive antagonist). • Validated in ex vivo human myometrial tissue - blocks vasopressin-induced, but not oxytocin-induced, contractions. • Ideal reference standard for V1aR screening assay calibration and SAR template with defined D-Arg8 stereochemistry. • Available from multiple sources with fast global shipping; typical research pack sizes in stock.

Molecular Formula C39H68N14O11S2
Molecular Weight 973.2 g/mol
Cat. No. B12384432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Arg8)-Inotocin
Molecular FormulaC39H68N14O11S2
Molecular Weight973.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(C)C)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C39H68N14O11S2/c1-6-19(4)29-36(62)52-30(20(5)54)37(63)49-24(14-27(41)55)33(59)50-25(17-66-65-16-21(40)31(57)48-23(13-18(2)3)34(60)51-29)38(64)53-12-8-10-26(53)35(61)47-22(9-7-11-45-39(43)44)32(58)46-15-28(42)56/h18-26,29-30,54H,6-17,40H2,1-5H3,(H2,41,55)(H2,42,56)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,52,62)(H4,43,44,45)/t19-,20+,21-,22+,23-,24-,25-,26-,29-,30-/m0/s1
InChIKeySIYJZPZEWJFZRZ-YEDNXIKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Arg8)-Inotocin: A Benchmark V1aR Antagonist


(D-Arg8)-Inotocin (CAS: 745816-74-4) is a synthetic peptide analogue of the insect neuropeptide inotocin, classified as a potent, selective, and competitive antagonist of the human vasopressin V1a receptor (V1aR) [1]. It is a critical tool compound for dissecting the oxytocin/vasopressin signaling system, distinguished by a >3000-fold binding selectivity for V1aR over the related oxytocin (OTR), V1b (V1bR), and V2 (V2R) receptor subtypes [2]. This high degree of subtype selectivity, rigorously quantified in parallel assays against all four human receptors, establishes (D-Arg8)-Inotocin as a reference standard for research where off-target activity at related receptors would confound experimental results.

Risks of Substituting (D-Arg8)-Inotocin


Substituting (D-Arg8)-Inotocin with other vasopressin or oxytocin receptor modulators is not scientifically valid and introduces significant confounding variables into experimental design [1]. While many compounds interact with the V1a receptor, their functional profiles and, crucially, their selectivity across the four closely related human receptor subtypes (OTR, V1aR, V1bR, V2R) can differ by orders of magnitude [2]. A compound with residual agonist activity at another subtype, or with broad-spectrum antagonism, will trigger a different physiological response cascade than a highly selective V1aR antagonist like (D-Arg8)-Inotocin. Using a less selective alternative can lead to ambiguous results, misinterpretation of the V1a receptor's specific role, and ultimately, irreproducible data. The quantitative evidence below demonstrates the precise, non-interchangeable profile that defines (D-Arg8)-Inotocin as a distinct procurement entity.

Quantitative Evidence for (D-Arg8)-Inotocin


V1aR Binding Affinity and Subtype Selectivity

(D-Arg8)-Inotocin exhibits a binding affinity (Ki) of 1.3 nM for the human V1a receptor. Its selectivity is defined by >3000-fold lower affinity for the other three human receptor subtypes (OTR, V1bR, V2R) [1]. This compares favorably to the parent peptide inotocin, which binds V1aR, V1bR, and OTR with similar affinities (Ki values of 11 nM, 12 nM, and 62 nM, respectively) [2]. This demonstrates that the D-Arg8 modification confers functional antagonism and dramatically sharpens subtype selectivity.

GPCR Pharmacology Vasopressin Receptor Selectivity Profiling Binding Assay

Functional Antagonism in Myometrial Tissue

In ex vivo human myometrial tissue, (D-Arg8)-Inotocin caused a concentration-dependent decrease in both the amplitude and area under the curve (AUC) of contractions stimulated by the V1aR agonist vasopressin (VP) [1]. Importantly, at identical concentrations, (D-Arg8)-Inotocin had no effect on contractions stimulated by oxytocin (OT), functionally confirming its exquisite V1aR selectivity in a complex, physiologically relevant tissue [2]. This directly contrasts with the effect of a non-selective antagonist which would inhibit both VP and OT-stimulated contractions.

Smooth Muscle Physiology Tissue Pharmacology Vasopressin Antagonist Ex Vivo

Competitive V1aR Antagonism

(D-Arg8)-Inotocin functions as a pure competitive antagonist at the human V1aR, a critical mechanism-of-action distinction [1]. Schild regression analysis yielded a pA2 value of 7.8, with a Schild plot slope not significantly different from unity (1.0), confirming the competitive nature of the antagonism [2]. This is a specific, data-driven differentiation from non-competitive or irreversible antagonists, which would produce a non-parallel shift in agonist dose-response curves and a Schild slope significantly different from 1.0.

Receptor Pharmacology Competitive Antagonism Schild Analysis V1a Receptor

No V1aR Agonist Activity

Unlike the parent peptide inotocin, which acts as a partial agonist at the human V1aR (EC50 > 10,000 nM), (D-Arg8)-Inotocin exhibits no agonist activity at this receptor, with an EC50 > 100,000 nM [1]. This functional switch from a weak agonist to a pure, high-affinity antagonist is a direct consequence of the D-Arg8 modification. This is a critical differentiator from other V1aR ligands that may possess residual or partial agonist activity, which can lead to receptor desensitization or confounding signaling in long-term assays.

Functional Assay V1a Receptor Antagonist Characterization IP1 Accumulation

Validated Applications for (D-Arg8)-Inotocin


V1aR Subtype Deconvolution

(D-Arg8)-Inotocin is the tool of choice for studies aiming to isolate the specific contribution of the V1a receptor subtype within the overlapping oxytocin/vasopressin signaling network. Its >3000-fold selectivity, as documented in parallel binding assays across all four human subtypes [1], allows researchers to block V1aR-mediated responses with high confidence that OTR, V1bR, and V2R remain unaffected. This is essential for generating clear, interpretable data in fields such as social behavior, stress response, and cardiovascular regulation where multiple receptor subtypes are co-expressed.

Functional Ex Vivo Tissue Pharmacology

For researchers requiring functional validation of V1aR antagonism beyond recombinant cell lines, (D-Arg8)-Inotocin has a demonstrated track record in ex vivo human tissue. Its ability to selectively inhibit vasopressin-induced, but not oxytocin-induced, contractions in human myometrial tissue [2] makes it a validated probe for studying native receptor function in a complex, multicellular environment. This is a significant advantage over compounds whose selectivity has only been characterized in simpler in vitro binding assays.

V1aR Antagonist Screening Reference

Given its well-defined and published pharmacological fingerprint—including binding affinity (Ki=1.3 nM), functional mechanism (competitive antagonism, pA2=7.8), and lack of agonist activity [3]—(D-Arg8)-Inotocin serves as an ideal reference compound for establishing and validating V1aR antagonist screening assays. Procurement of this benchmark compound allows research groups and screening facilities to calibrate their assays, benchmark new chemical entities, and ensure inter-experimental consistency.

Peptide GPCR SAR Studies

The evolution from the broad-spectrum agonist inotocin to the selective antagonist (D-Arg8)-Inotocin via a single stereochemical substitution (Arg8 to D-Arg8) [4] makes this compound a cornerstone for SAR studies. Researchers procuring (D-Arg8)-Inotocin as a template can use its established structure and activity data to rationally design and evaluate novel peptide analogues, probing the molecular determinants of ligand functionality and receptor subtype selectivity within the oxytocin/vasopressin peptide family.

Technical Documentation Hub

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